molecular formula C11H13FN2O2 B7582269 1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea

1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea

Numéro de catalogue B7582269
Poids moléculaire: 224.23 g/mol
Clé InChI: GFNFZKYZPGGMIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a highly selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of B-cell malignancies.

Mécanisme D'action

1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea works by binding to the active site of BTK and inhibiting its activity. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK, 1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea disrupts this signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other kinases. It has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea is its selectivity and potency as a BTK inhibitor. This allows for more targeted and effective treatment of B-cell malignancies, with fewer side effects than non-specific kinase inhibitors. However, one limitation is that 1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea has only been tested in preclinical studies so far, and its safety and efficacy in humans is still unknown.

Orientations Futures

There are several potential future directions for research on 1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea. One area of interest is the development of combination therapies, where 1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea is used in combination with other drugs to enhance its efficacy and reduce the risk of resistance. Another area of interest is the investigation of 1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea in other types of cancer, such as solid tumors, where BTK signaling has been implicated in tumor growth and progression. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea in humans.

Méthodes De Synthèse

The synthesis of 1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea involves a series of chemical reactions, starting with the reaction of 3-fluoroaniline with cyclobutanone to form the intermediate 3-(3-fluorophenyl)cyclobutanone. This intermediate is then reacted with urea in the presence of a base to form the final product, 1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea.

Applications De Recherche Scientifique

1-(3-Fluorophenyl)-3-(3-hydroxycyclobutyl)urea has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has shown promising results in preclinical studies, including inhibition of BTK signaling, induction of apoptosis, and suppression of tumor growth.

Propriétés

IUPAC Name

1-(3-fluorophenyl)-3-(3-hydroxycyclobutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-7-2-1-3-8(4-7)13-11(16)14-9-5-10(15)6-9/h1-4,9-10,15H,5-6H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNFZKYZPGGMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.